tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with high yields and enantioselectivity. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy is described, achieving a 71% overall yield and high enantiomeric excess . Another synthesis of a tert-butyl containing compound, specifically tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, is performed through a one-pot, two-step telescoped sequence with a 50% overall yield . These methods demonstrate the feasibility of synthesizing complex molecules with tert-butyl and pyridine functionalities, which could be applicable to the synthesis of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate.
Molecular Structure Analysis
X-ray crystallography and DFT analyses are common techniques used to determine the molecular structure of tert-butyl containing compounds. For example, the molecular and crystal structure of a tert-butyl containing thienopyridine derivative is characterized by X-ray crystallography, revealing intramolecular hydrogen bonding . These techniques could be employed to analyze the molecular structure of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate, providing insights into its three-dimensional conformation and potential intramolecular interactions.
Chemical Reactions Analysis
The tert-butyl group in the context of these compounds is often involved in reactions such as cyclization, amide formation, and nucleophilic substitution . The presence of the tert-butyl group can influence the reactivity and selectivity of these reactions, as seen in the synthesis of various intermediates and final products. The chemical behavior of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate would likely be influenced by the tert-butyl and pyridine moieties, affecting its participation in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl containing compounds are influenced by their functional groups and molecular structure. For instance, the introduction of a tert-butyl group can improve the physicochemical properties of a molecule, making it more suitable for drug-like properties . The tert-butyl group can also affect the compound's solubility, stability, and reactivity. The specific properties of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate would need to be experimentally determined, but insights can be drawn from the behavior of structurally related compounds.
Scientific Research Applications
Crystallography and Molecular Structure
tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate plays a role in the field of crystallography. It has been studied for its isomorphous crystal structures, particularly in derivatives of chlorodiacetylene and iododiacetylene. The unique structural aspects of these compounds involve simultaneous hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).
Synthetic Chemistry and Intermediate Applications
This compound is an important intermediate in the synthesis of various biologically active compounds, including omisertinib (AZD9291). It's synthesized from commercially available materials through processes like acylation, nucleophilic substitution, and reduction, proving its significance in organic synthesis (Zhao et al., 2017).
Photocatalysis
In photocatalysis, tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate is utilized in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This application highlights its role in facilitating new pathways for assembling a range of 3-aminochromones under mild conditions (Wang et al., 2022).
Palladium-Catalysed Chemistry
It is used in the palladium-catalysed amination and intramolecular amidation processes, specifically in the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, showcasing its versatility in palladium-catalyzed synthetic reactions (Scott, 2006).
properties
IUPAC Name |
tert-butyl N-(5-amino-2-chloropyridin-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,12H2,1-3H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDIGNJIWGFYGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458405 |
Source
|
Record name | tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate | |
CAS RN |
240815-75-2 |
Source
|
Record name | tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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